Welcome to the BenchChem Online Store!
molecular formula C12H16O3 B7907525 methyl 2-(2-methylpropoxy)benzoate

methyl 2-(2-methylpropoxy)benzoate

Cat. No. B7907525
M. Wt: 208.25 g/mol
InChI Key: PPVSESCRWNBVDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07314888B1

Procedure details

In 100 ml of N,N-dimethylformamide are dissolved 10.0 g of methyl salicylate, 18.1 g of potassium carbonate and 11.3 ml of isobutyl iodide. The solution is heated under reflux for 1.5 hours with stirring. The reaction mixture is added to a mixture of ethyl acetate and water, pH is adjusted to 2.0 with 6 mol/L hydrochloric acid, and the organic layer is separated. The organic layer thus obtained is washed with water and saturated aqueous solution of sodium chloride successively and dried over anhydrous magnesium sulfate, and then the solvent is distilled off under reduced pressure. The residue thus obtained is purified by silica gel column chromatography (eluent; n-hexane:ethyl acetate=95:5) to obtain 4.2 g of methyl 2-isobutoxybenzoate as a light yellow oily product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
18.1 g
Type
reactant
Reaction Step Two
Quantity
11.3 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH3:11])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].C(=O)([O-])[O-].[K+].[K+].[CH2:18](I)[CH:19]([CH3:21])[CH3:20].Cl>CN(C)C=O.O.C(OCC)(=O)C>[CH2:18]([O:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[C:1]([O:10][CH3:11])=[O:9])[CH:19]([CH3:21])[CH3:20] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)OC
Name
Quantity
18.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
11.3 mL
Type
reactant
Smiles
C(C(C)C)I
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
CUSTOM
Type
CUSTOM
Details
The organic layer thus obtained
WASH
Type
WASH
Details
is washed with water and saturated aqueous solution of sodium chloride successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
is purified by silica gel column chromatography (eluent; n-hexane:ethyl acetate=95:5)

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)OC1=C(C(=O)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.